7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group, a methyl group, and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound. The morpholine rings are then introduced via nucleophilic substitution reactions, where morpholine is reacted with appropriate intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of two morpholine rings, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20ClN3O3S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H20ClN3O3S/c1-11-2-3-12(18)15-14(11)19-17(25-15)21-6-9-24-13(10-21)16(22)20-4-7-23-8-5-20/h2-3,13H,4-10H2,1H3 |
InChI Key |
BRGHQUIBIKCXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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